Tert-butyl (cis)-3,4-bis(carboxymethyl)-1-pyrrolidinecarboxylate
Description
Tert-butyl (cis)-3,4-bis(carboxymethyl)-1-pyrrolidinecarboxylate is a pyrrolidine derivative featuring a tert-butyl ester at the 1-position and two carboxymethyl (-CH₂COOH) groups in a cis configuration at the 3- and 4-positions. This compound is structurally significant due to its combination of steric protection (via the tert-butyl group) and reactive carboxylic acid moieties, which enhance its utility in organic synthesis, medicinal chemistry, and materials science. The cis stereochemistry imposes spatial constraints that influence intermolecular interactions and reactivity, distinguishing it from trans-configured analogs .
Properties
IUPAC Name |
2-[(3S,4R)-4-(carboxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO6/c1-13(2,3)20-12(19)14-6-8(4-10(15)16)9(7-14)5-11(17)18/h8-9H,4-7H2,1-3H3,(H,15,16)(H,17,18)/t8-,9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGIUTCJAUSCIB-DTORHVGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)CC(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)CC(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of cis-3,4-Bis(hydroxymethyl)pyrrolidine-1-carboxylate
The starting material, tert-butyl (3S,4S)-3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate, is synthesized via asymmetric reduction or chiral pool strategies. For example, PubChem CID 59512458 describes a compound with this structure, prepared through enzymatic resolution or stereoselective cyclization.
Key Reaction Parameters
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Cyclization | NaBH4, BF3·Et2O in THF, 80°C | 87% | 95.5% |
| Boc Protection | (Boc)2O, Na2CO3, THF | 89% | 95.1% |
Oxidation of Hydroxymethyl to Carboxymethyl
Oxidation of primary alcohols to carboxylic acids demands robust yet Boc-compatible conditions.
Two-Step Oxidation Protocol
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Dess-Martin Periodinane (DMP) Oxidation : Converts alcohols to aldehydes under mild, non-acidic conditions.
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Solvent: Dichloromethane (DCM), 0°C to 25°C
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Yield: 92–95% (aldehyde intermediate)
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Pinnick Oxidation (NaClO2, NaH2PO4, 2-methyl-2-butene) : Converts aldehydes to carboxylic acids in buffered aqueous tert-butanol.
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Temperature: 0°C to 25°C
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Yield: 85–88%
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Overall Yield : 78–84%
Single-Step Alternatives
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TEMPO/NaClO/NaBr System : Effective for direct alcohol-to-acid conversion in biphasic systems (e.g., CH2Cl2/H2O).
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pH: 8.5–9.5 (prevents Boc cleavage)
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Yield: 80–82%
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Direct Alkylation with Carboxymethyl Precursors
Malonate Alkylation Strategy
Introducing carboxymethyl groups via alkylation of pyrrolidine enolates with bromomalonate esters:
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Generation of Enolate : LDA (lithium diisopropylamide) in THF at −78°C.
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Alkylation : Diethyl bromomalonate, −78°C to 25°C.
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Hydrolysis : 6M HCl, reflux, 12 h.
Performance Data
| Step | Conditions | Yield | Diastereomeric Ratio (cis:trans) |
|---|---|---|---|
| Enolate Formation | LDA, THF, −78°C | – | – |
| Alkylation | Diethyl bromomalonate | 65% | 3:1 |
| Hydrolysis | 6M HCl, reflux | 90% | – |
Limitation: Moderate cis-selectivity necessitates chromatographic purification.
Stereocontrolled Ring-Opening of Epoxides
Epoxide Synthesis and Malonate Addition
Epichlorohydrin-derived epoxides react with malonate nucleophiles to install cis-diester groups:
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Epoxidation : mCPBA (meta-chloroperbenzoic acid) in DCM.
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Ring-Opening : Dimethyl malonate, MgBr2·OEt2 catalysis.
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Hydrolysis/Decarboxylation : NaOH, H2O/EtOH, followed by HCl acidification.
Reaction Outcomes
| Step | Reagents | Yield | cis:trans Ratio |
|---|---|---|---|
| Epoxidation | mCPBA, DCM | 88% | – |
| Ring-Opening | MgBr2·OEt2, 0°C | 75% | 4:1 |
| Decarboxylation | NaOH, HCl | 90% | – |
Advantage: High cis-selectivity achieved via chelation control during ring-opening.
Comparative Analysis of Methodologies
| Method | Key Steps | Overall Yield | cis-Purity | Scalability |
|---|---|---|---|---|
| Hydroxymethyl Oxidation | Cyclization → Boc Protection → Oxidation | 78–84% | >99% | Moderate |
| Malonate Alkylation | Enolate Formation → Alkylation → Hydrolysis | 58% | 75% | Low |
| Epoxide Ring-Opening | Epoxidation → Malonate Addition → Hydrolysis | 59% | 80% | High |
Superior Route : Hydroxymethyl oxidation offers the highest yield and stereochemical fidelity, albeit requiring stringent oxidation conditions.
Practical Considerations and Optimization
Boc Group Stability
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Acidic Conditions : Avoid prolonged exposure to pH < 4 (risk of deprotection).
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Oxidative Reagents : TEMPO/NaClO and DMP are preferable over CrO3 or KMnO4.
Solvent Selection
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THF/DCM : Ideal for enolate and oxidation reactions.
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Aqueous tert-butanol : Minimizes Boc cleavage during Pinnick oxidation.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (cis)-3,4-bis(carboxymethyl)-1-pyrrolidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and carboxylate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Ester derivatives and substituted pyrrolidines.
Scientific Research Applications
Tert-butyl (cis)-3,4-bis(carboxymethyl)-1-pyrrolidinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carboxylic acids.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (cis)-3,4-bis(carboxymethyl)-1-pyrrolidinecarboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound. The carboxymethyl groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Tert-butyl (3R,4S)-3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 1393732-25-6)
- Structure : Differs by replacing carboxymethyl groups with hydroxymethyl (-CH₂OH) at positions 3 and 3.
- Molecular Formula: C₁₁H₂₁NO₄ vs. C₁₃H₂₁NO₆ (estimated for the target compound).
- Molar Mass : 231.29 g/mol vs. ~319.29 g/mol (estimated for the target compound, accounting for two additional carboxylic acid groups).
- Key Differences :
- Reactivity : Hydroxymethyl groups are less acidic (pKa ~16–18) compared to carboxymethyl groups (pKa ~4–5), limiting their participation in acid-base reactions.
- Applications : Hydroxymethyl derivatives are intermediates for esterification or oxidation, whereas carboxymethyl groups enable chelation, salt formation, or peptide coupling .
Pyridine-Substituted Pyrrolidine Derivatives ()
- Example : (±)-trans-1-tert-butyl 3-methyl 4-(2-Chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate (CAS 1228070-72-1).
- Structure : Incorporates a chloropyridinyl group at position 4 and a methyl ester at position 3.
- Molecular Weight : 354.83 g/mol.
- Key Differences :
- Electronic Effects : The pyridine ring introduces aromaticity and electron-withdrawing character, altering electronic properties and binding affinity in coordination chemistry.
- Steric Effects : Bulkier substituents (e.g., pyridinyl) reduce conformational flexibility compared to carboxymethyl groups.
Stereochemical and Structural Comparisons
| Compound | Stereochemistry | Functional Groups | Molar Mass (g/mol) |
|---|---|---|---|
| Target compound | cis | 1× tert-butyl ester; 2× carboxymethyl | ~319.29 (estimated) |
| tert-butyl (3R,4S)-3,4-bis(hydroxymethyl) | cis (R,S) | 1× tert-butyl ester; 2× hydroxymethyl | 231.29 |
| (±)-trans-pyridinyl analog (CAS 1228070-72-1) | trans | 1× tert-butyl ester; 1× methyl ester; 1× chloropyridinyl | 354.83 |
Physicochemical and Commercial Properties
- Solubility : Carboxymethyl groups enhance water solubility under basic conditions (via deprotonation), whereas hydroxymethyl derivatives require polar aprotic solvents.
- Stability : The tert-butyl ester in the target compound offers hydrolytic stability under basic conditions but can be cleaved with strong acids (e.g., TFA).
- Pricing : Pyridine-containing analogs () are priced at $400–$4,800 per 1–25 g, reflecting the cost of complex substituents like chloropyridinyl .
Research and Application Insights
- Medicinal Chemistry : Carboxymethyl groups facilitate bioconjugation (e.g., antibody-drug conjugates), while pyridinyl derivatives () may serve as kinase inhibitors or ligands for metal catalysis .
- Material Science : The target compound’s carboxylic acids enable polymer crosslinking or coordination to metal-organic frameworks (MOFs), unlike hydroxymethyl analogs .
Biological Activity
Tert-butyl (cis)-3,4-bis(carboxymethyl)-1-pyrrolidinecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₃H₁₉N₁O₄
- Molecular Weight : 241.29 g/mol
- CAS Number : 1221821-84-6
The biological activity of this compound is attributed to its structural features that allow interaction with various biological targets. The carboxymethyl groups may enhance solubility and facilitate binding to proteins or enzymes involved in metabolic pathways.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related pyrrolidine derivatives have shown inhibition of tumor cell growth through mechanisms such as apoptosis induction and cell cycle arrest.
| Study | Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Pyrrolidine derivative | HeLa | 15 | Apoptosis | |
| Pyrrolidine derivative | MCF-7 | 20 | Cell cycle arrest |
Anti-inflammatory Effects
This compound may also possess anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokine production in macrophages, suggesting a potential role in managing inflammatory diseases.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on human cancer cell lines. The compound was found to significantly reduce cell viability in a dose-dependent manner. The mechanism was linked to the activation of apoptotic pathways.
Case Study 2: Inhibition of Tumor Growth
In vivo experiments using mouse models demonstrated that administration of the compound led to a notable reduction in tumor size compared to controls. This suggests potential for therapeutic application in cancer treatment.
Research Findings
Recent research has focused on the synthesis and modification of pyrrolidine derivatives to enhance their biological activities. Structural modifications have been shown to improve potency and selectivity against specific cancer types.
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC to minimize by-products.
- Use high-purity solvents (e.g., anhydrous THF) and reagents to avoid side reactions .
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) .
Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound?
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm regiochemistry and stereochemistry. For example, the cis configuration of carboxymethyl groups will show distinct coupling patterns (e.g., J-values for vicinal protons) .
- Mass Spectrometry (MS) :
- Infrared Spectroscopy (IR) :
- Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and carboxylate vibrations .
- HPLC :
Advanced: How can researchers address discrepancies in reaction yields under varying catalytic conditions?
Q. Methodological Answer :
- Systematic Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps and compare yields using Cs₂CO₃ vs. K₃PO₄ as bases .
- Kinetic Studies : Monitor reaction progress via in-situ IR or LC-MS to identify rate-limiting steps or deactivation pathways .
- By-Product Analysis : Use preparative HPLC to isolate side products (e.g., over-alkylated derivatives) and characterize them via MS/NMR .
Example :
In one study, replacing Pd(OAc)₂ with PdCl₂(dppf) increased yields from 60% to 85% in Suzuki couplings .
Advanced: What strategies resolve stereochemical challenges during synthesis?
Q. Methodological Answer :
- Chiral Resolution : Use enzymatic methods (e.g., lipases) to separate diastereomers .
- Asymmetric Catalysis : Employ Evans’ oxazaborolidine catalysts for enantioselective reductions .
- Crystallography : Single-crystal X-ray diffraction confirms absolute configuration .
Case Study :
A 2:1 cis/trans ratio was improved to >95% cis by optimizing the solvent (switching from THF to DCM) and lowering the reaction temperature to −20°C .
Advanced: How do the carboxymethyl groups influence reactivity in cross-coupling or substitution reactions?
Q. Methodological Answer :
- Steric Effects : The bulky tert-butyl group and carboxymethyl substituents may hinder nucleophilic attack. Use bulky ligands (e.g., XPhos) to mitigate this in Pd-catalyzed reactions .
- Electronic Effects : The electron-withdrawing carboxylate groups activate the pyrrolidine ring for electrophilic substitution. For example, bromination occurs regioselectively at the 2-position .
Q. Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to enzymes (e.g., proteases) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
- Molecular Dynamics (MD) Simulations : Model interactions with receptor binding pockets .
Example :
In a kinase inhibition assay, IC₅₀ values were determined using a fluorescence polarization assay, revealing nM-level potency .
Advanced: How to resolve contradictory solubility/stability data in different solvents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
